Acetochlor esa

Description

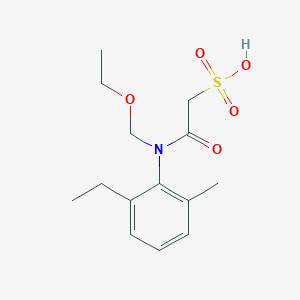

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5S/c1-4-12-8-6-7-11(3)14(12)15(10-20-5-2)13(16)9-21(17,18)19/h6-8H,4-5,9-10H2,1-3H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXAIQOCRALNGKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(COCC)C(=O)CS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6037483 | |

| Record name | Acetochlor ESA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187022-11-3 | |

| Record name | Acetochlor ESA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187022-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetochlor ethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187022113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetochlor ESA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETOCHLOR ETHANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7MV6SGC16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Spatiotemporal Distribution of Acetochlor Esa

Detection Frequencies and Concentrations of Acetochlor (B104951) ESA in Aquatic Environments

Acetochlor ESA is commonly found in both groundwater and surface water, often at higher concentrations and detection frequencies than its parent compound, acetochlor. psu.eduusgs.gov

Groundwater Systems (e.g., shallow aquifers, deep wells)

This compound is a prevalent compound in groundwater systems across various regions, particularly in agricultural areas where acetochlor is used. mda.state.mn.us Studies have shown that it is detected more frequently and at higher concentrations than the parent acetochlor compound in groundwater. psu.edu

A multi-state study in the U.S. found this compound in approximately 16% of over 13,500 groundwater and soil-pore water samples, with a maximum concentration in groundwater of 13 µg/L. researchgate.net In Minnesota, from 2012 to 2015, the Minnesota Department of Agriculture (MDA) detected this compound in about one-third of routine groundwater samples, with the highest level reaching 44.3 ppb. health.state.mn.us A 2015 study of high-risk wells in Minnesota found this compound in 21 community public drinking water system wells at concentrations up to 1.5 ppb. health.state.mn.us

Data from a 7-year groundwater monitoring program across seven Midwestern states (Illinois, Indiana, Iowa, Kansas, Minnesota, Nebraska, and Wisconsin) showed that the ethanesulfonic acid (ESA) degradates of acetochlor were widespread, being detected at 81 of the 175 sites. nih.gov This was significantly more frequent than the detection of the parent acetochlor. nih.gov

Surface Water Bodies (e.g., rivers, streams, reservoirs)

This compound is also frequently detected in surface water bodies. In Minnesota, the MDA has detected this compound in surface water at levels up to 4.8 ppb. health.state.mn.us A 2023 report from the Minnesota Department of Agriculture found that this compound had a detection frequency of 74% in river and stream monitoring. mda.state.mn.us Similarly, a 2021 surface water monitoring report from Wisconsin identified this compound as the fourth most detected compound, appearing in 50% of samples. wi.gov

Studies in the Midwestern United States have consistently shown the presence of this compound in streams and reservoirs. researchgate.net For instance, a study of 76 reservoirs in the Midwest identified the presence of alachlor's ESA metabolite, a similar compound, at higher median concentrations than the parent alachlor. researchgate.net

Soil Pore Water

The presence of this compound in soil pore water is a key indicator of its potential to leach into groundwater. A study across eight sites in the United States found widespread detections of this compound in soil pore water, with a maximum residue of 66 µg/L observed in a 0.9-m suction lysimeter in Nebraska. researchgate.net In another instance at a study location in Iowa, the maximum soil-pore water residue determined was 3.2 µg/L. researchgate.net These findings highlight that while the parent acetochlor is less likely to leach, its degradation to this compound facilitates its movement through the soil profile. researchgate.netebi.ac.uk

Geographical and Temporal Trends in this compound Presence

The occurrence of this compound exhibits distinct geographical and temporal patterns. Geographically, its presence is strongly correlated with agricultural areas, particularly those with extensive corn cultivation where acetochlor is heavily used. health.state.mn.usnih.gov Studies in the Midwestern United States consistently report high detection frequencies. nih.govresearchgate.net

Temporally, concentrations of this compound in surface waters often show a seasonal pattern. unl.edu Increased levels are typically observed following the application of acetochlor in the spring, with a subsequent "spring flush" leading to higher concentrations in streams and rivers. unl.edu In a study of the West River Basin, more pesticides and their transformation products, including this compound, were detected in the wet season due to increased usage. nih.gov Long-term monitoring has also shown that as the use of acetochlor has increased, the detection of its degradates like ESA has also become more widespread. epa.gov

Influence of Environmental Variables on this compound Occurrence (e.g., rainfall, soil characteristics, land use)

Several environmental variables significantly influence the occurrence and concentration of this compound.

Chemical Compounds and PubChem CIDs

The following table lists the chemical compounds mentioned in this article and their corresponding PubChem CID.

Environmental Fate and Transformation Dynamics of Acetochlor Esa

Biological Degradation Pathways of Acetochlor (B104951) and Acetochlor ESA

The primary route for the dissipation of the herbicide acetochlor in the environment is through microbial degradation. epa.govfrontiersin.orgfrontiersin.org This process leads to the formation of several metabolites, including the more mobile and frequently detected acetochlor ethanesulfonic acid (ESA) and acetochlor oxanilic acid (OA). nih.govnih.govtera.org

Microbial activity is the main driver of acetochlor transformation in both soil and aquatic settings. epa.govresearchgate.net Studies have consistently shown that the degradation of acetochlor is significantly faster in non-sterilized soils compared to sterilized ones, highlighting the crucial role of microorganisms. epa.govnih.gov The process involves a variety of microbial communities and is influenced by the prevailing environmental conditions. cas.cnnih.gov

Under aerobic conditions, microbial metabolism is the principal pathway for acetochlor degradation. epa.gov The half-life of acetochlor in aerobic soil environments can range from 8 to 12 days, depending on the soil type. epa.gov The degradation process involves several steps, often initiated by dechlorination and hydrolysis of the amide bond, leading to the formation of less toxic metabolites. frontiersin.orgfrontiersin.org The primary metabolites formed under aerobic conditions are this compound and acetochlor OA. nih.govtera.org The ratio of ESA to OA produced can vary depending on the specific soil characteristics. nih.gov For instance, in one study, OA was predominant in a surface neoluvisol, while ESA concentrations decreased over time in a surface calcosol. nih.gov

The degradation pathways in aerobic environments can include:

Dechlorination: The removal of the chlorine atom from the acetochlor molecule. cas.cnnih.gov

Hydroxylation: The addition of a hydroxyl group. cas.cnnih.gov

N-dealkylation and C-dealkylation: The removal of alkyl groups from the nitrogen atom or other parts of the molecule. researchgate.net

Deethoxymethylation: The removal of the ethoxymethyl group. cas.cnnih.gov

Cyclization, Carboxylation, and Decarboxylation: Further transformations of the molecule. cas.cnnih.gov

A consortium of bacteria, including Sphingomonas and Diaphorobacter, has been shown to effectively degrade acetochlor through processes like N-dealkylation, amide bond hydrolysis, and carboxylation. nih.gov

In anaerobic environments, such as flooded soils and groundwater, acetochlor also undergoes microbial degradation, although the pathways and microbial players can differ from aerobic conditions. acs.orgnih.gov this compound is frequently identified as a major anaerobic degradation product. acs.org

Two primary anaerobic degradation pathways have been identified:

Reductive Dechlorination: This pathway involves the removal of the chlorine atom and its replacement with a hydrogen atom. acs.orgnih.gov

Thiol-Substitution Dechlorination: In this pathway, the chlorine atom is replaced by a thiol group, a process often mediated by sulfate-reducing bacteria. acs.orgnih.gov This pathway is often dominant in the formation of this compound. acs.org

Microbial Metabolism in Soil and Aquatic Environments

Anaerobic Biotransformation Processes

Identification of Key Microbial Taxa and Consortia

Several microbial species and consortia have been identified as key players in the anaerobic degradation of acetochlor. A highly efficient anaerobic consortium, designated ACT6, demonstrated a significant capacity for acetochlor degradation. nih.gov This consortium showed an enrichment of specific bacterial genera, including Desulfovibrio, Proteiniclasticum, and Lacrimispora, whose abundance was positively correlated with sulfate (B86663) concentrations and the rate of acetochlor degradation. acs.orgnih.gov

Specific isolated strains capable of degrading acetochlor under anaerobic conditions include:

Cupidesulfovibrio sp. SRB-5 : A sulfate-reducing bacterium that degrades acetochlor through a novel pathway involving the reduction of sulfate to sulfide. researchgate.netnih.gov

Proteiniclasticum sp. BAD-10 : An anaerobe isolated from the ACT6 consortium. nih.gov

Lacrimispora sp. BAD-7 : Another anaerobe isolated from the ACT6 consortium. nih.gov

Serratia odorifera AC-1 : This bacterium has been shown to be effective in remediating acetochlor-contaminated soil. frontiersin.org

Table 1: Key Microbial Taxa Involved in Anaerobic Acetochlor Degradation

| Microbial Taxa | Role in Degradation | Reference |

|---|---|---|

| Desulfovibrio | Enhanced abundance correlated with acetochlor degradation. acs.orgnih.gov | acs.org, nih.gov |

| Proteiniclasticum | Enhanced abundance correlated with acetochlor degradation. acs.orgnih.gov | acs.org, nih.gov |

| Lacrimispora | Enhanced abundance correlated with acetochlor degradation. acs.orgnih.gov | acs.org, nih.gov |

| Cupidesulfovibrio sp. SRB-5 | Degrades acetochlor via sulfate reduction and thiol-substitution. researchgate.netnih.gov | researchgate.net, nih.gov |

| Serratia odorifera AC-1 | Used in biofertilizers for soil remediation. frontiersin.org | frontiersin.org |

Enzymatic and Biochemical Mechanisms of Dechlorination

The initial steps of anaerobic acetochlor degradation involve two main enzymatic and biochemical mechanisms:

Thiol-Substitution: This is a dominant pathway in some anaerobic systems. acs.org It is initiated by the nucleophilic attack of a thiol group, often derived from glutathione (B108866) or sulfide, on the chlorinated carbon of the acetochlor molecule. acs.orgnih.gov In the case of sulfate-reducing bacteria like Cupidesulfovibrio sp. SRB-5, sulfate is first reduced to sulfide, which then abiotically attacks the C-Cl bond of acetochlor to form acetochlor-thioalcohol. researchgate.netnih.gov This intermediate is then further microbially degraded to produce this compound. researchgate.netnih.gov This process is an SN2 nucleophilic substitution. ub.edu

Reductive Dechlorination: This mechanism involves the direct enzymatic reduction of the carbon-chlorine bond. acs.orgnih.gov This pathway leads to the formation of metabolites different from those produced by thiol-substitution. acs.org

Research has shown that both pathways can occur simultaneously within the same anaerobic system, with thiol-substitution often being the predominant route. acs.org

The rate and extent of acetochlor and this compound biodegradation are significantly influenced by various environmental factors.

Sulfate Availability: The presence of sulfate can enhance the anaerobic degradation of acetochlor. acs.orgnih.gov Acclimation of microbial consortia to sulfate has been shown to increase the abundance of sulfate-reducing bacteria like Desulfovibrio, leading to an 8.7-fold increase in acetochlor degradation ability. acs.orgnih.gov Cupidesulfovibrio sp. SRB-5 requires sulfate for its degradation pathway. nih.gov

Organic Matter Content: Soil organic matter content affects the mobility and degradation of acetochlor. epa.gov In soils with higher organic matter, acetochlor is more likely to be adsorbed, which can influence its availability for microbial degradation. epa.gov Conversely, in soils with low organic matter, acetochlor is more mobile and may leach more readily. frontiersin.org

Temperature: Temperature plays a crucial role in microbial activity and, consequently, in the degradation rate of acetochlor. nih.govmdpi.com Degradation is generally faster at higher temperatures. For instance, the half-life of acetochlor was found to decrease with an increase in temperature from 15°C to 25°C. nih.gov The optimal temperature for the degradation activity of some strains, like Serratia odorifera AC-1, has been identified. frontiersin.org

Soil Type: The physical and chemical properties of soil, such as texture and pH, influence acetochlor degradation. nih.govresearchgate.net The half-life of acetochlor varies in different soil types, such as sandy loam, silt loam, and clay loam. epa.govepa.gov The formation and persistence of metabolites like ESA and OA also differ between soil types. nih.gov For example, the degradation half-life of acetochlor can be longer in sandy soils or environments with low organic matter. frontiersin.org

Table 2: Influence of Environmental Conditions on Acetochlor Degradation

| Environmental Factor | Effect on Biodegradation | Research Findings |

|---|---|---|

| Sulfate Availability | Enhances anaerobic degradation | Acclimation to sulfate increased degradation by 8.7-fold. acs.orgnih.gov |

| Organic Matter | Affects mobility and adsorption | Higher organic matter leads to more adsorption and moderate mobility. epa.gov |

| Temperature | Higher temperatures increase degradation rates | Half-life decreases as temperature increases. nih.gov |

| Soil Type | Influences degradation half-life and metabolite formation | Half-lives vary from 8-12 days in different soil types. epa.gov Metabolite ratios differ between calcosol and neoluvisol soils. nih.gov |

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Acetochlor | 34256-82-1 |

| This compound (Acetochlor ethanesulfonic acid) | 155598 |

| Acetochlor OA (Acetochlor oxanilic acid) | 155599 |

| Glutathione | 124886 |

| Sulfide | 134790 |

| 2-ethyl-6-methyl-N-(ethoxymethyl)acetanilide | 9814421 |

| N-2-ethylphenyl acetamide | 79043 |

| 2-ethylaniline | 5894 |

| 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide | 82343 |

Transport and Mobility Mechanisms of this compound in Environmental Compartments

Acetochlor ethanesulfonic acid (ESA) is a major degradation product of the herbicide acetochlor. health.state.mn.ussmolecule.com Due to its chemical properties, this compound is more mobile and frequently detected in groundwater and surface water compared to its parent compound. nc.gov

Leaching Potential in Soils and Subsurface Transport

This compound demonstrates a significant potential for leaching through the soil profile and into underlying groundwater systems. health.state.mn.usepa.gov Studies have shown that this compound can move readily through soil, indicating its high mobility. health.state.mn.us Its increased water solubility compared to the parent compound, acetochlor, contributes to this mobility in aquatic systems.

The mobility of this compound in soil is influenced by several key factors:

Soil Texture: The physical composition of the soil, such as the proportion of sand, silt, and clay, plays a crucial role. Coarser textured soils, with larger pore spaces, generally allow for more rapid movement of water and dissolved substances like this compound. researchgate.net

Organic Carbon Content: Soil organic carbon can adsorb chemical compounds, slowing their movement. Soils with lower organic carbon content tend to exhibit higher mobility of acetochlor and its degradates. nih.govepa.gov Conversely, higher organic matter content leads to tighter binding and reduced mobility. epa.gov The sorption of acetochlor has been shown to be highly correlated with soil organic carbon content. agriculturejournals.cz

Preferential Flow: This phenomenon occurs when water and solutes move through a limited number of pathways, such as macropores (e.g., root channels, worm burrows), bypassing the bulk of the soil matrix. researchgate.net Heavy rainfall events can trigger preferential flow, leading to the rapid transport of this compound through the vadose zone to shallow groundwater. researchgate.net This "by-pass" movement can result in detections at deeper soil layers and in monitoring wells without corresponding detections in shallower layers. researchgate.net

The vadose zone, the unsaturated region of soil above the groundwater table, is a critical pathway for this compound transport. Due to its mobility, this compound can leach through the vadose zone and contaminate groundwater. epa.govresearchgate.net

In some instances, the movement of this compound through the vadose zone can be a prolonged process. For example, at a site in Nebraska, an acetochlor degradate was observed still moving downward through the vadose zone seven years after the initial and only application of the parent compound. epa.gov The presence of this compound in groundwater is well-documented, with detections in numerous groundwater monitoring programs. health.state.mn.usepa.gov While the parent acetochlor is less likely to leach to groundwater in detectable concentrations, its degradate, this compound, is more frequently found. ebi.ac.ukresearchgate.net

Surface Runoff and Drainage Transport

In addition to leaching, this compound can be transported from agricultural fields to surface water bodies via runoff and drainage systems. health.state.mn.usepa.gov Runoff occurs when precipitation or irrigation water flows over the soil surface, carrying dissolved chemicals with it. This is particularly relevant for acetochlor, which is applied to crops and can be washed off fields during rain events that occur shortly after application. researchgate.net

Tile drainage systems, common in agricultural areas, can also serve as conduits for the transport of herbicides and their metabolites to surface waters. illinois.edu Studies have shown that a significant portion of the total herbicide load in streams can be attributed to metabolites like this compound. illinois.edu

Adsorption-Desorption Dynamics in Soil and Sediments

The processes of adsorption (binding) and desorption (release) in soil and sediments are critical in determining the mobility of this compound. The extent of adsorption is often quantified by the distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).

While specific adsorption-desorption data for this compound is limited in the provided search results, the behavior of the parent compound, acetochlor, offers valuable insights. The adsorption of acetochlor is strongly influenced by the organic carbon content of the soil and sediment. agriculturejournals.czresearchgate.netnih.gov Higher organic carbon content leads to stronger adsorption and reduced mobility. agriculturejournals.czresearchgate.netnih.gov Conversely, desorption is also affected by organic carbon, with higher content leading to less desorption. researchgate.netnih.gov

Given that this compound is more water-soluble and mobile than its parent compound, it is expected to have lower adsorption and higher desorption rates. The US EPA notes that the degradates are expected to have even higher mobility based on their structural features, with reported Kd values for this compound ranging from 0.15 to 0.97. epa.gov

Interactive Data Table: Factors Influencing Acetochlor and its Degradates' Mobility

| Factor | Influence on Mobility of Acetochlor & Degradates | Research Findings |

| Soil Texture | Coarser textures (e.g., sandy soils) increase mobility due to larger pore spaces. | Acetochlor is very mobile in sandy soils. epa.gov |

| Organic Carbon Content | Higher organic carbon content decreases mobility due to increased adsorption. | Adsorption is higher in soils with high organic matter content. epa.govepa.gov A strong correlation exists between Kd values and organic carbon content. agriculturejournals.czresearchgate.netnih.gov |

| Preferential Flow | Macropores can lead to rapid, deep transport, bypassing the soil matrix. | Heavy rainfall can cause rapid preferential transport through the vadose zone. researchgate.net |

| Adsorption (Kd) | Higher Kd values indicate stronger binding to soil and lower mobility. | Kd values for this compound are reported to be between 0.15 and 0.97. epa.gov |

| Desorption | Higher desorption rates lead to increased mobility. | Desorption is significantly influenced by total organic carbon content. researchgate.netnih.gov |

Ecological Implications and Ecotoxicological Research on Acetochlor Esa Non Human Organisms

Impacts on Non-Target Aquatic Organisms

The presence of Acetochlor (B104951) and its metabolites in aquatic environments can lead to adverse effects on organisms not targeted by the herbicide. nih.gov

Effects on Aquatic Invertebrates (e.g., crayfish)

Research on the early life stages of marbled crayfish (Procambarus virginalis) has demonstrated the sublethal effects of Acetochlor ESA. A 50-day exposure to this compound at a concentration of 4 µg/L resulted in significantly lower body weight compared to control groups. x-mol.commdpi.comresearchgate.net While no significant impact on cumulative mortality or early development was noted, the observed reduction in growth highlights potential risks to crayfish populations. x-mol.commdpi.com

A study investigating the chronic toxicity of this compound on marbled crayfish revealed that while it did not cause mortality, it did lead to a notable decrease in growth. nih.govx-mol.com Another study observed increased activity in crayfish exposed to this compound. nih.govmdpi.com In combination with another herbicide metabolite, AMPA, this compound caused swelling of the gill epithelium and the appearance of unidentified fragments in the interlamellar space of the gills. nih.govmdpi.com

Table 1: Effects of this compound on Marbled Crayfish (Procambarus virginalis)

| Endpoint | Observation | Reference |

|---|---|---|

| Growth | Significantly lower body weight in exposed groups compared to control. x-mol.commdpi.comresearchgate.net | x-mol.commdpi.comresearchgate.net |

| Mortality | No significant treatment effects on cumulative mortality. x-mol.commdpi.com | x-mol.commdpi.com |

| Behavior | Increased activity observed in exposed groups. nih.govmdpi.com | nih.govmdpi.com |

Effects on Algal Communities

Herbicides, including acetochlor, are known to be highly toxic to algae. herts.ac.uk Since this compound is a breakdown product of an herbicide designed to inhibit plant growth, aquatic plants and algae are particularly susceptible to its effects. health.state.mn.ushealth.state.mn.us Pesticide exposure can disrupt algal communities by interfering with photosynthesis, which is a primary target for many herbicides. beyondpesticides.org This can lead to changes in algal physiology, causing tissue injury, developmental delays, and disruptions in reproduction, ultimately altering the species dominance within the community. beyondpesticides.org

Research on the interaction between the green alga Scenedesmus obliquus and its symbiotic bacteria under acetochlor stress showed that the herbicide could shift the relationship from mutualism to exploitation by the bacteria. nih.gov Acetochlor exposure led to a reduction in carbohydrates in the phycosphere and a decrease in the alga's production of antimicrobial substances, making it more vulnerable to bacterial exploitation. nih.gov

Sublethal Effects and Biomarkers of Exposure in Aquatic Organisms

Exposure to this compound can induce a range of sublethal effects in aquatic organisms, which can be assessed using various biomarkers. In marbled crayfish, exposure to this compound led to a significant increase in superoxide (B77818) dismutase (SOD) activity, an antioxidant enzyme. nih.govmdpi.com When combined with AMPA, a significant increase in glutathione (B108866) S-transferase (GST) activity was also observed. nih.govmdpi.com These changes in enzyme activity indicate a response to oxidative stress. nih.gov

Biomarkers are valuable tools for assessing the impact of contaminants like this compound. anses.fr They can reveal changes at the molecular and physiological levels, providing early warnings of potential harm to aquatic ecosystems. anses.fr

Impacts on Terrestrial Ecological Receptors

The application of acetochlor in agriculture leads to its presence and that of its metabolites, like this compound, in the soil, where it can affect microbial communities and plant life.

Influence on Soil Microbial Community Structure and Diversity

Acetochlor and its degradation products can significantly influence the structure and diversity of soil microbial communities. frontiersin.orgnih.gov Studies on the parent compound, acetochlor, have shown that it can alter the microbial community in the plastisphere of mulch-derived microplastics, with the bacterium Pseudomonas becoming dominant. nih.gov This bacterium has the ability to degrade both acetochlor and polyethylene, suggesting it may play a role in the breakdown of these substances in the soil. nih.gov

Research has indicated that acetochlor application can initially increase microbial diversity in the plastisphere but may lead to a decrease over time, resulting in a more specialized community. nih.gov In the rhizosphere and bulk soil, acetochlor has been found to increase bacterial growth while inhibiting fungal growth in the early stages after application. nih.govresearchgate.net However, these effects tend to diminish over time, suggesting that residual acetochlor may not cause long-term damage to viable bacterial populations. nih.govresearchgate.net Furthermore, acetochlor has been shown to inhibit the transformation of soil nitrogen by affecting the abundance of nitrogen-cycling microbial communities. mdpi.com

Effects on Plant Growth and Development (e.g., corn seedlings)

While this compound is a breakdown product of a herbicide, studies on the parent compound provide insights into potential effects on plants. Acetochlor is known to control weeds by inhibiting the growth of seedlings. chiron.no However, residual acetochlor in the soil can also negatively impact the germination and growth of crops like corn. frontiersin.org High concentrations of acetochlor have been shown to significantly inhibit corn seed germination. frontiersin.org

Conversely, some research has explored the use of microorganisms to mitigate the negative effects of acetochlor. For instance, the bacterium Bacillus sp. ACD-9 has been shown to degrade acetochlor in the soil and promote the growth and phosphorus uptake of maize seedlings, reducing the herbicide's toxic effects. nih.gov Studies on different formulations of acetochlor have also been conducted to evaluate their phytotoxicity to corn seedlings, indicating that the formulation can influence the degree of injury. cabidigitallibrary.org

Comparative Ecotoxicity of this compound versus Parent Acetochlor

Research indicates that this compound is considerably less toxic to aquatic organisms than its parent compound, Acetochlor. health.state.mn.us While Acetochlor is recognized as being highly toxic to algae and moderately toxic to most other aquatic organisms, its degradate, this compound, appears to be less potent. herts.ac.ukchiron.no

The U.S. Environmental Protection Agency (EPA) has established Aquatic Life Benchmarks which provide an indication of the concentrations below which pesticides are not expected to pose a risk to aquatic life. epa.gov A comparison of these benchmarks for Acetochlor and this compound clearly illustrates the reduced toxicity of the degradate. epa.govepa.gov For instance, the benchmark for freshwater vertebrates is > 90,000 µg/L for this compound, whereas for Acetochlor it is 190 µg/L. epa.gov Similarly, for freshwater invertebrates, the benchmark for this compound is 9,900 µg/L, while for Acetochlor it is 1,050 µg/L. epa.gov

Studies have shown that while the parent Acetochlor can cause a dose-related increase in cell proliferation in the nasal olfactory epithelium in rats, this compound does not produce these effects. epa.gov This is attributed to the fact that this compound is less absorbed, undergoes minimal metabolism, and does not bind to the nasal epithelium. epa.gov Toxicological studies in rats, including 90-day feeding studies, have reported fewer toxic effects for this compound compared to similar studies with the parent compound. epa.govnc.gov Critical effects for this compound were noted as decreased body weight gain and food consumption at higher doses. tera.org

The reduced toxicity of this compound is a key consideration in its ecological risk assessment. regulations.gov While this compound and another degradate, Acetochlor oxanilic acid (OXA), are frequently detected in ground and surface water at concentrations higher than the parent compound, regulatory bodies have concluded that they are significantly less toxic. nc.govregulations.gov

Comparative Aquatic Life Benchmarks (µg/L) epa.govepa.gov

| Taxon | This compound | Acetochlor |

| Freshwater Vertebrates | > 90,000 | 190 |

| Estuarine/Marine Vertebrates | > 62,500 | 130 |

| Freshwater Invertebrates | 9,900 | 1,050 |

| Estuarine/Marine Invertebrates | 740 | |

| Non-vascular Plants | 4,100 | |

| Vascular Plants | 22.1 |

Methodologies for Ecological Risk Assessment (ERA) and Benchmark Development

The ecological risk assessment (ERA) for a chemical like this compound involves a systematic process to evaluate the potential adverse effects on non-human organisms. A key component of this process is the development of ecotoxicological benchmarks.

The U.S. EPA develops Aquatic Life Benchmarks for registered pesticides and their degradates. epa.gov These benchmarks are derived from toxicity data from scientific studies reviewed by the EPA and represent concentrations below which adverse effects on aquatic life are not anticipated. epa.govepa.gov The benchmarks are typically based on the most sensitive toxicity endpoint available for a particular taxon (e.g., fish, invertebrates, aquatic plants). epa.gov The process involves extracting toxicity data from the most recent publicly available EPA risk assessments for the specific pesticide. epa.gov It is important to note that these benchmarks are developed independently of any standards required under the Endangered Species Act (ESA). epa.gov

For chemicals with limited toxicological data, such as this compound, risk assessment methodologies may incorporate uncertainty factors to account for data gaps. tera.orghealth.state.mn.us For example, the Minnesota Department of Health (MDH) developed a guidance value for this compound in drinking water based on available animal studies, incorporating uncertainty factors to address the lack of a multigenerational reproductive study. health.state.mn.ushealth.state.mn.us

Ecological risk assessments also consider the environmental fate and transport of the compound. Since this compound is a major degradation product of Acetochlor, its presence and concentration in water bodies are critical inputs for the risk assessment. nc.govregulations.gov The assessment compares measured environmental concentrations with the established benchmarks to determine if there is a potential risk to aquatic ecosystems. epa.gov

The Species Sensitivity Distributions (SSD) method is another approach used in risk assessment to extrapolate from animal testing data to estimate potential risks. acs.org This method can be used to evaluate the potential hazard of chemical residues in the environment. acs.org

Furthermore, retrospective prioritization methods can be employed to screen and rank chemicals detected in environmental monitoring programs based on their potential ecotoxicological hazard. oup.com These methods often use a combination of measured environmental concentrations and various ecotoxicological hazard data, including water quality guidelines and predicted toxicity values, to calculate risk quotients and prioritize chemicals for further investigation. oup.com

Remediation and Mitigation Strategies for Acetochlor Esa Contamination

Bioremediation Approaches for Acetochlor (B104951) ESA

Bioremediation harnesses biological processes to degrade or transform contaminants. While much of the research has focused on the parent compound, acetochlor, studies have identified pathways and organisms capable of degrading its metabolite, Acetochlor ESA.

The microbial degradation of this compound is a key area of research. Specific anaerobic microbial consortia have been shown to be effective in breaking down this compound.

One significant pathway for the anaerobic degradation of acetochlor involves its transformation into this compound, which is then further degraded. A highly efficient anaerobic consortium, designated ACT6, has been identified that can degrade this compound to 2-ethylaniline. This consortium was enriched using sulfate (B86663) and acetochlor as selection pressures, leading to an 8.7-fold increase in its ability to degrade the parent compound compared to the initial consortium. Within this consortium, three key anaerobes were isolated: Cupidesulfovibrio sp. SRB-5, Proteiniclasticum sp. BAD-10, and Lacrimispora sp. BAD-7. The degradation pathway involves thiol-substitution dechlorination to produce intermediate compounds, which are then degraded to form this compound, and subsequently to 2-ethylaniline.

While many studies focus on microbial communities that degrade the parent acetochlor, their role is critical as this compound is a primary product of this initial breakdown. For instance, four different microbial communities (A, D, E, and J) obtained from contaminated soil and sludge demonstrated the ability to completely degrade acetochlor, which would in turn generate the ESA metabolite for further breakdown. bohrium.com No single isolated strain from these communities was able to degrade acetochlor efficiently, highlighting the importance of microbial consortia in the complete degradation pathway. bohrium.com

Table 1: Microbial Strains Involved in the Acetochlor Degradation Pathway

| Microorganism/Consortium | Role in Degradation | Compound Degraded |

|---|---|---|

| Anaerobic Consortium ACT6 | Degrades this compound to 2-ethylaniline | This compound |

| Cupidesulfovibrio sp. SRB-5 | Member of ACT6 consortium | Acetochlor |

| Proteiniclasticum sp. BAD-10 | Member of ACT6 consortium | Acetochlor |

| Lacrimispora sp. BAD-7 | Member of ACT6 consortium | Acetochlor |

Note: The table is based on data related to the degradation of acetochlor and its subsequent metabolite, this compound.

To improve the efficiency of bioremediation in soil, several enhancement techniques can be employed, including bioaugmentation and vermiremediation.

Bioaugmentation is the process of adding pre-selected and cultured microbial strains or consortia to a contaminated environment to enhance the degradation of specific pollutants. ub.edu This technique has been successfully applied to the parent compound, acetochlor. For example, the inoculation of acetochlor-degrading bacteria like Pseudomonas fluorescens KT3 and Bacillus subtilis 2M6E has been shown to increase the degradation process in laboratory settings. researchgate.net By accelerating the degradation of acetochlor, bioaugmentation can influence the rate of formation and subsequent breakdown of this compound. The application of bioaugmentation has the potential to significantly reduce the time and cost associated with remediating contaminated groundwater. ub.edu

Vermiremediation is a technology that utilizes earthworms to remediate contaminated soils. nih.gov Earthworms facilitate the biodegradation of organic contaminants by improving soil aeration and porosity and by stimulating microbial and enzymatic activities through their digestive processes. researchgate.net While direct studies on the vermiremediation of this compound are limited, the technique is known to be effective for a range of organic pollutants. nih.gov Earthworms can directly uptake some organic contaminants through their skin and intestines and can also indirectly promote their degradation by enhancing the activity of beneficial microorganisms in the soil. researchgate.net Given that this compound is an organic molecule, vermiremediation presents a potential, environmentally friendly option for cleaning up mildly contaminated soils. researchgate.net

Optimizing the conditions for microbial activity is essential for successful bioremediation. This can involve the use of carrier materials to protect and deliver microorganisms and the control of key environmental parameters.

Carrier Materials: Immobilizing microbial strains on a carrier material can improve their stability and degradation efficiency. Activated carbon has been used as a carrier for the Serratia odorifera AC-1 strain to create a solid microbial agent for the remediation of acetochlor-contaminated soil. This approach provides a new strategy for applying bioremediation technology in the field to remove pesticide residues.

Environmental Conditions: The success of microbial degradation is highly dependent on environmental factors such as the availability of electron acceptors. For the anaerobic degradation of acetochlor and its metabolite this compound, the presence of sulfate is a key factor. The acclimation of the ACT6 anaerobic consortium under sulfate-reducing conditions significantly enhanced its degradation capacity. Studies have also investigated the use of other electron acceptors, such as nitrate (B79036) and ferric iron, for anaerobic acetochlor degradation, with varying degradation rates. researchgate.net The degradation rate for mixed cultures at a concentration of 50 µM was highest when using nitrate, followed by sulfate, and then ferric iron as electron acceptors. researchgate.net

Table 2: Optimal Conditions for Acetochlor Degradation by Mixed Cultures

| Electron Acceptor | Degradation Rate (µM/day) at 50 µM Acetochlor |

|---|---|

| Nitrate | 6.70 |

| Sulfate | 6.13 |

Source: Data from studies on anaerobic degradation of acetochlor. researchgate.net

Physicochemical Treatment Technologies for this compound

Physicochemical treatment methods offer an alternative to biological remediation, often involving adsorption or chemical oxidation to remove contaminants from water.

Granular Activated Carbon (GAC): Adsorption onto granular activated carbon is a highly effective and common method for removing pesticides and their metabolites from water. ub.edu GAC is a porous material with a large surface area that allows it to adsorb a wide range of organic compounds.

Industrial-scale studies have demonstrated the effectiveness of GAC in treating water contaminated with this compound. In one case, a water treatment plant using GAC successfully reduced the concentration of this compound from approximately 0.4 µg/L in the raw water to below 0.1 µg/L. bohrium.com The efficiency of GAC is dependent on factors such as the contact time and the properties of the specific carbon used. Over an 11-month period of use, the specific surface area and total pore volume of the GAC were observed to decrease, which can affect long-term removal efficiency. bohrium.com

Advanced Oxidation Processes (AOPs): AOPs are a set of chemical treatment procedures designed to remove organic pollutants through the generation of highly reactive hydroxyl radicals (•OH). researchgate.net These processes include ozonation (O₃), UV/H₂O₂, and Fenton-based reactions, and are considered powerful treatments for biorecalcitrant compounds like herbicides. researchgate.net

While specific studies on the degradation of this compound by AOPs are not detailed, these technologies have been shown to be effective against the parent compound, acetochlor, and other similar herbicides. For example, the UV/persulfate process and various electrochemical AOPs have been investigated for their ability to degrade herbicides. researchgate.net Given their non-selective nature, it is highly probable that AOPs would be effective in breaking down the this compound molecule.

Advanced Analytical Methods and Environmental Monitoring Programs for Acetochlor Esa

The detection and quantification of Acetochlor (B104951) ethanesulfonic acid (ESA), a primary degradation product of the herbicide acetochlor, in environmental samples necessitate sophisticated analytical techniques. These methods are crucial for monitoring its presence in water resources and understanding its environmental fate.

Emerging Research Directions and Unaddressed Gaps in Acetochlor Esa Studies

Integrated Remediation Technologies and Synergistic Approaches

The remediation of water and soil contaminated with acetochlor (B104951) and its metabolites like ESA is moving beyond single-method approaches towards integrated systems that combine the strengths of different technologies for enhanced efficiency and completeness. A significant area of research is the coupling of Advanced Oxidation Processes (AOPs) with biological treatments. nih.govnih.gov AOPs, such as ozonation or Fenton processes, can rapidly break down the complex and often more recalcitrant parent acetochlor molecule into simpler, more biodegradable intermediates. dntb.gov.uaresearchgate.net These less toxic byproducts can then be more effectively mineralized by microorganisms. nih.gov This synergistic approach overcomes the limitations of each individual technology; AOPs alone can be costly and may produce byproducts, while bioremediation alone can be slow for complex contaminants. nih.govresearchgate.net

Characterization of Unidentified Degradation Products and Transient Metabolites

While Acetochlor ESA and its counterpart, Acetochlor oxanilic acid (OA), are recognized as major, persistent degradation products, research is increasingly focused on identifying the full spectrum of transient and minor metabolites. researchgate.netusgs.gov Understanding these intermediate compounds is crucial for a complete assessment of environmental risk, as some may be more mobile or toxic than the well-known degradates. Advanced analytical techniques, particularly high-resolution mass spectrometry, are pivotal in this endeavor. researchgate.netnih.gov

One significant finding is the role of glutathione (B108866) (GSH) conjugates as key transient intermediates in the initial breakdown of acetochlor in soil. researchgate.netacs.org These conjugates are further transformed into other metabolites, including the major acidic products like ESA. researchgate.net The use of specific enzyme inhibitors in studies has allowed for the accumulation and detection of these otherwise fleeting compounds, confirming their role in the degradation pathway. researchgate.netacs.org

Furthermore, studies have identified a cascade of other degradation products. Microbial action can lead to intermediates such as 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA), 2-methyl-6-ethylaniline (MEA), 2-methyl-6-ethylaminophenol (MEAOH), and 2-methyl-6-ethylbenzoquinoneimine (MEBQI). nih.govcapes.gov.brnih.gov In one study employing ozonation as a degradation method, researchers identified thirteen different ozonation products of acetochlor, only one of which had been previously documented in scientific literature. nih.gov This highlights the large knowledge gap that still exists regarding the full range of possible transformation products. The continued use of powerful analytical tools is essential to create a comprehensive map of the acetochlor degradation pathway, ensuring that no potentially harmful, unidentified metabolites are overlooked. researchgate.netnih.gov

Long-Term Ecological Dynamics and Bioaccumulation Potential of this compound

A significant gap in the current understanding of this compound is its long-term ecological impact and its potential to accumulate in living organisms. While it is generally considered less toxic than its parent compound, acetochlor, the sheer persistence and widespread detection of this compound in water resources necessitate a closer look at its chronic effects. health.state.mn.usnih.govnc.gov There is a notable scarcity of long-term studies that monitor the effects of prolonged, low-level exposure to this compound on ecosystem structure and function.

Bioaccumulation is the process where a substance builds up in an organism from all sources (water, food), while biomagnification is the increasing concentration of that substance at successively higher levels in a food chain. beyondpesticides.orgepa.govcimi.org For a substance to biomagnify, it must be persistent, mobile, and fat-soluble. cimi.org Although the parent acetochlor has shown a low potential for bioaccumulation, the properties of this compound, particularly its high water solubility, suggest a lower likelihood of it accumulating in the fatty tissues of organisms. acs.org However, direct, long-term studies on the bioaccumulation potential of this compound in aquatic food webs are lacking.

Recent research has begun to address the chronic toxicity of this compound to non-target aquatic organisms. One study on marbled crayfish (Procambarus virginalis) found that chronic exposure to environmentally relevant concentrations of this compound, alone or in combination with other metabolites, led to reduced growth and induced cellular stress. nih.gov The study also noted that combined exposures could potentiate toxic effects, highlighting the need to assess the impact of the mixture of metabolites found in the environment, not just individual compounds. nih.gov Future research must prioritize long-term field and laboratory studies to understand how the constant presence of this compound affects aquatic life, from microbial communities to higher trophic levels, to fully assess its ecological risk. theses.cz

Refinement of Environmental Fate and Transport Models for Complex Systems

Predicting the movement and persistence of this compound in the environment is heavily reliant on mathematical models such as the Pesticide Root Zone Model (PRZM) and MACRO. csic.esepa.govscience.gov However, a recurring challenge is the discrepancy between model predictions and real-world monitoring data. This points to a critical need for refining these models to better represent the complex processes occurring in natural soil and water systems. researchgate.net

A major limitation of many current models is the inadequate simulation of preferential flow. researchgate.netuliege.be Preferential flow paths, such as macropores, cracks, and root channels in soil, allow for the rapid transport of water and dissolved substances like this compound, bypassing much of the soil matrix where degradation and adsorption would normally occur. uliege.be This can lead to underestimation of the speed and quantity of contaminants reaching groundwater. epa.gov Models that incorporate dual-porosity or multi-compartment concepts, which distinguish between the slow-moving water in the soil matrix and fast-moving water in preferential channels, are needed for more accurate predictions. csic.esuliege.be

Furthermore, models need to evolve to handle more complex transformation schemes. Often, models simplify degradation to a single, first-order rate, which doesn't account for the formation and subsequent transport of multiple metabolites like this compound and OA. acs.orgresearchgate.net Research suggests that models should be updated to include the formation of different transformation products in different environmental compartments (e.g., soil vs. plant surfaces) and recognize that degradation rates can vary significantly with soil depth and properties. researchgate.netuliege.beau.dk The development of catchment-scale models that can simulate the fate of multiple transformation products simultaneously is a key future challenge. researchgate.net Integrating advanced techniques like inverse modeling, which uses observed field data to calibrate and refine model parameters, can also help improve the predictive power and reliability of these essential risk assessment tools. uliege.be

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting Acetochlor ESA residues in biological matrices (e.g., milk, soil)?

- Methodology : Use high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) with calibration curves spanning 5–300 mg L⁻¹. Key validation parameters include:

- Limit of Quantification (LOQ) : Defined by a signal-to-noise ratio ≥10.

- Recovery Rates : Tested via spiked samples (20–100 mg L⁻¹), achieving recoveries within acceptable ranges (e.g., 85–115%).

- Precision : Assessed through repeated trials (n=5) with relative standard deviation (RSD) ≤10%.

- Statistical Validation : Linear regression (R² ≥0.999) for calibration curves and ANOVA for inter-group comparisons using software like SPSS 21.0 .

Q. How is the genotoxic potential of this compound assessed in mammalian models?

- Experimental Design :

- TK Gene Mutation Assay : Use TK6 cell lines exposed to varying concentrations of this compound. Measure mutation frequency via HAT resistance.

- Micronucleus Test : Administer doses to mice (e.g., 0–1,000 mg kg⁻¹) and quantify micronuclei in polychromatic erythrocytes.

Advanced Research Questions

Q. How can contradictions in reported environmental persistence of this compound be resolved?

- Key Factors :

- Soil Type and Microbial Activity : Evidence shows stability in untreated soil (Figure 2) but accelerated degradation (e.g., 50% reduction in 2 weeks) with cyanobacterial mats (Figure 3) .

- Analytical Variability : Differences in LOQ, extraction methods, or calibration ranges may skew persistence estimates.

- Methodological Recommendations : Standardize soil incubation conditions (moisture, pH) and validate detection protocols across labs to reduce variability .

Q. What experimental designs optimize transfer efficiency studies of this compound in agricultural systems (e.g., feed-to-milk pathways)?

- Transfer Efficiency Formula :

Where = residue concentration (mg kg⁻¹), = milk yield (kg), and = administered dose (mg).

- Validation : Use nested ANOVA to account for intra-animal variability and include control groups to baseline natural residue levels.

- Data Interpretation : Report mean ± SD from triplicate trials and contextualize findings against metabolic rates in livestock .

Methodological Notes

- Literature Review : Prioritize peer-reviewed studies indexed in PubMed, Web of Science, or Scopus. Exclude non-English studies without validated translation .

- Data Reproducibility : Document raw datasets in supplementary materials and specify instrument models (e.g., HPLC column type, detector settings) .

- Ethical Compliance : Adhere to OECD guidelines for toxicity testing and ensure animal welfare protocols are IRB-approved .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.